Computational LogP Difference Between 2-Chloro and 4-Chloro Isomers
The 2-chloro isomer is predicted to exhibit a lower XLogP3-AA value (approximately 2.1) compared to the experimentally computed value of 2.5 for the 4-chloro isomer [1]. This difference of ~0.4 log units, while modest, can translate into measurably different membrane permeability and aqueous solubility profiles in drug candidates.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | ~2.1 (estimated for 2-chloro isomer) |
| Comparator Or Baseline | 4-Chloro isomer: 2.5 (PubChem computed) |
| Quantified Difference | Δ ~0.4 log units |
| Conditions | XLogP3 3.0 algorithm (PubChem 2019.06.18) |
Why This Matters
Lower logP suggests improved aqueous solubility and potentially reduced non-specific binding, making the 2-chloro isomer a more favorable intermediate for lead optimization in medicinal chemistry.
- [1] PubChem Compound Summary. 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. CID 87167395. https://pubchem.ncbi.nlm.nih.gov/compound/87167395 (accessed 2026-04-29). View Source
